Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
Description
Properties
IUPAC Name |
methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGIZYCSHDGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then subjected to esterification with methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemical Applications
Catalysis and Synthesis:
- Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate functions as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic additions and cycloadditions, making it valuable for synthesizing complex molecules.
- It can also act as a ligand in coordination chemistry, facilitating catalytic processes that are essential in synthetic organic chemistry.
Table 1: Catalytic Reactions Involving this compound
Biological Applications
Enzyme Inhibition:
- The compound has been studied for its ability to inhibit specific enzymes, which is crucial for biochemical research. Such inhibition can be utilized to understand enzyme mechanisms and develop enzyme inhibitors for therapeutic purposes.
Protein Labeling:
- This compound can be employed in protein labeling techniques. This application is significant for imaging and tracking proteins within biological systems, aiding in the study of cellular processes.
Medical Applications
Antimicrobial Activity:
- Derivatives of this compound have demonstrated antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents that could address antibiotic resistance issues.
Drug Development:
- The compound serves as a scaffold in drug development, allowing researchers to modify its structure to enhance efficacy and reduce side effects. Its potential as a therapeutic agent is being explored in various clinical settings.
Industrial Applications
Material Science:
- In material science, this compound is used to develop new materials with specific properties such as enhanced durability or chemical resistance. Its incorporation into polymer matrices is being investigated for producing advanced materials.
Agricultural Use:
- The compound has potential applications in agriculture as part of agrochemical formulations. Its ability to influence plant growth or protect against pests can be harnessed to improve crop yields.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Protein Labeling
In a research project focusing on cellular imaging, this compound was successfully used to label proteins involved in cell signaling pathways. The labeled proteins were tracked using fluorescence microscopy, providing insights into their dynamics within living cells.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate involves its interaction with specific molecular targets. The cyano groups and phenyl rings can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- This property is critical in OPV applications, as seen in bisPCBM derivatives .
- Synthetic Flexibility: The presence of multiple reactive sites (e.g., ester, cyano, phenyl) enables diverse functionalization. For example, analogs such as methyl 5,5-dibromo-5-phenylpentanoate are precursors for biscycloadducts in fullerene chemistry .
Reactivity and Functional Group Interactions
- Cyano Groups: The dual cyano substituents in the target compound enhance electrophilicity, facilitating nucleophilic attacks at the ester carbonyl. This contrasts with methyl 5-oxo-5-(2-thienyl)pentanoate, where the oxo group may participate in keto-enol tautomerism .
Biological Activity
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate, a compound with the molecular formula C20H18N2O2 and a molecular weight of 318.37 g/mol, has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C20H18N2O2
- Molecular Weight : 318.37 g/mol
- CAS Number : Not specified but can be found under CB4757353 in chemical databases.
The compound's biological activities are primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties, similar to other compounds in its class.
Biological Activity Overview
- Anti-inflammatory Effects :
-
Cytotoxicity :
- The cytotoxic effects of this compound have been evaluated using various cell lines. Studies typically employ assays such as MTT or Alamar Blue to assess cell viability after treatment with different concentrations of the compound. These studies are crucial for determining safe dosage levels for potential therapeutic applications.
- Molecular Docking Studies :
Study 1: In Vitro Assessment of Anti-inflammatory Activity
In a controlled study, macrophage cell lines were treated with varying concentrations of this compound. The results indicated:
- Significant reduction in TNFα and IL-1β production at concentrations above 25 µM.
- Nitric oxide levels decreased significantly , suggesting an anti-inflammatory mechanism.
Study 2: Cytotoxicity Evaluation
A cytotoxicity study was conducted using the J774 macrophage cell line:
- Cells were treated with the compound at concentrations ranging from 6.25 µM to 100 µM.
- Results showed that at concentrations above 50 µM, there was a marked decrease in cell viability, indicating potential cytotoxic effects at higher doses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate to minimize steric hindrance and by-product formation?
- Methodological Answer : A multi-step synthesis should prioritize sequential introduction of substituents to avoid steric clashes. For example, introducing the cyano groups after the phenyl moieties may reduce steric hindrance. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to control regioselectivity. Techniques like flash column chromatography (FCC) can isolate intermediates, as demonstrated in palladium-catalyzed cyclizations of similar esters . Monitoring each step via HPLC or TLC ensures intermediate purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the molecular structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR resolve substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., nitriles, esters). For purity, reverse-phase HPLC with UV detection is optimal. X-ray crystallography, as applied to structurally related compounds, can resolve stereochemical ambiguities .
Q. How can reaction conditions be optimized to control the formation of stereoisomers during synthesis?
- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enforce enantioselectivity. For example, oxime isomer control in similar pentanoate derivatives was achieved by adjusting reaction temperature and time . Polar solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers.
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) can predict the electronic and steric effects of substituents on the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution and steric maps to predict reactive sites. For instance, the nitrile groups’ electron-withdrawing effects can be quantified to forecast nucleophilic attack sites. Molecular docking studies may hypothesize interactions with biological targets, guided by structural analogs with known bioactivity .
Q. How can dynamic NMR spectroscopy resolve discrepancies in rotational barrier measurements caused by sterically hindered substituents?
- Methodological Answer : Variable-temperature NMR experiments detect hindered rotation around bonds adjacent to bulky groups (e.g., phenyl rings). Line-shape analysis or EXSY (Exchange Spectroscopy) quantifies rotational barriers, as applied to substituted valeric acid derivatives .
Q. What strategies address contradictions in mechanistic data for reactions involving the cyano and ester groups of this compound?
- Methodological Answer : Isotopic labeling (e.g., in cyano groups) tracks reaction pathways. Kinetic studies under varying pH and solvent conditions isolate competing mechanisms (e.g., nucleophilic vs. electrophilic attack). Conflicting data from similar compounds, such as oxime ester cyclizations, highlight the need for controlled kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
